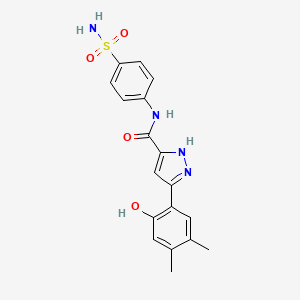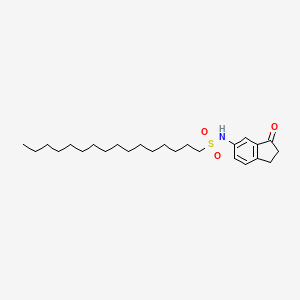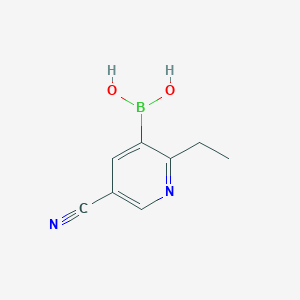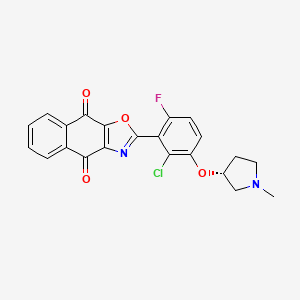
Otub1/usp8-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Otub1/usp8-IN-1 is a potent dual inhibitor targeting the deubiquitinases OTUB1 and USP8. These enzymes play crucial roles in the regulation of protein ubiquitination, a process essential for maintaining protein homeostasis within cells. This compound has shown significant potential in cancer research due to its ability to inhibit the activity of both OTUB1 and USP8 with high specificity and potency .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Otub1/usp8-IN-1 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound follows standardized protocols to ensure high purity and yield. This involves large-scale synthesis using optimized reaction conditions, followed by purification processes such as crystallization or chromatography. The compound is then subjected to rigorous quality control measures to confirm its chemical identity and purity .
Chemical Reactions Analysis
Types of Reactions: Otub1/usp8-IN-1 primarily undergoes reactions typical of organic compounds, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its efficacy or reduce potential side effects .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve specific temperatures, pH levels, and solvent systems to achieve the desired chemical transformations .
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. These products are typically analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm their structure and purity .
Scientific Research Applications
Otub1/usp8-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it has been used to study the role of deubiquitinases in tumor progression and to develop potential therapeutic strategies. The compound has also been investigated for its effects on protein homeostasis, immune response, and DNA damage repair .
Mechanism of Action
The mechanism of action of Otub1/usp8-IN-1 involves the inhibition of the deubiquitinases OTUB1 and USP8. By binding to these enzymes, the compound prevents them from removing ubiquitin molecules from target proteins. This inhibition disrupts the ubiquitination process, leading to the accumulation of ubiquitinated proteins and subsequent cellular effects. The molecular targets and pathways involved include the regulation of protein stability, activity, and localization .
Comparison with Similar Compounds
Otub1/usp8-IN-1 is unique in its dual inhibition of both OTUB1 and USP8, which sets it apart from other deubiquitinase inhibitors that typically target a single enzyme. Similar compounds include inhibitors of other deubiquitinases such as USP1, USP2, and USP7. this compound’s ability to simultaneously inhibit two key deubiquitinases makes it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C22H16ClFN2O4 |
|---|---|
Molecular Weight |
426.8 g/mol |
IUPAC Name |
2-[2-chloro-6-fluoro-3-[(3R)-1-methylpyrrolidin-3-yl]oxyphenyl]benzo[f][1,3]benzoxazole-4,9-dione |
InChI |
InChI=1S/C22H16ClFN2O4/c1-26-9-8-11(10-26)29-15-7-6-14(24)16(17(15)23)22-25-18-19(27)12-4-2-3-5-13(12)20(28)21(18)30-22/h2-7,11H,8-10H2,1H3/t11-/m1/s1 |
InChI Key |
HXIYHNFNCGXLAU-LLVKDONJSA-N |
Isomeric SMILES |
CN1CC[C@H](C1)OC2=C(C(=C(C=C2)F)C3=NC4=C(O3)C(=O)C5=CC=CC=C5C4=O)Cl |
Canonical SMILES |
CN1CCC(C1)OC2=C(C(=C(C=C2)F)C3=NC4=C(O3)C(=O)C5=CC=CC=C5C4=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


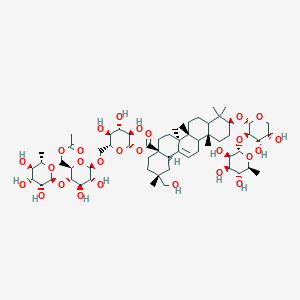
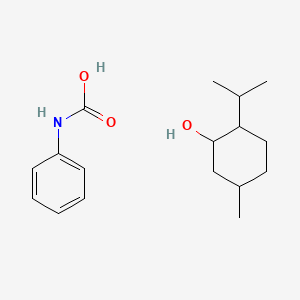

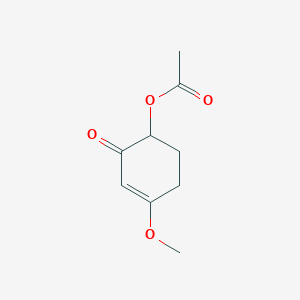
![2,4-Dihydro-5-[(phenylmethoxy)methyl]-4-(3-pyridinyl)-3H-1,2,4-triazole-3-thione](/img/structure/B14080116.png)
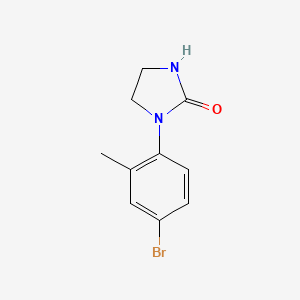
![Ethanone, 1-phenyl-2-[(phenylmethyl)amino]-, hydrochloride](/img/structure/B14080118.png)
![2-[11-[3-(diaminomethylideneamino)propyl]-14-ethyl-12-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentazabicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]acetic acid;methanesulfonic acid](/img/structure/B14080136.png)
![7-[(7-Methoxy-3,7-dimethyl-2,5-octadienyl)oxy]-2H-](/img/structure/B14080149.png)

